4-Sulfanyl-1-phthalazinyl hydrosulfide
Description
4-Sulfanyl-1-phthalazinyl hydrosulfide is a sulfur-containing heterocyclic compound characterized by a phthalazine backbone substituted with sulfanyl (-SH) and hydrosulfide (-SH) groups at the 1- and 4-positions, respectively. This structure confers unique chemical reactivity, particularly in redox and coordination chemistry. These compounds often serve as hydrogen sulfide (H₂S) donors or corrosion inhibitors due to their sulfur-based functional groups .
Properties
CAS No. |
51793-94-3 |
|---|---|
Molecular Formula |
C8H6N2S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2,3-dihydrophthalazine-1,4-dithione |
InChI |
InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12) |
InChI Key |
BDKYRACUJAHADY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=S)NNC2=S |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)NNC2=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on sulfur-containing compounds with structural or functional similarities to 4-sulfanyl-1-phthalazinyl hydrosulfide, including sodium hydrosulfide (NaHS), benzyl-substituted phthalazine sulfides, and other organosulfur inhibitors.
Sodium Hydrosulfide (NaHS)
- Chemical Role: NaHS is a well-characterized H₂S donor used in biomedical research to mimic endogenous H₂S signaling. It attenuates oxidative stress and inflammation in renal ischemia/reperfusion injury by suppressing MAPK/NF-κB pathways .
- Reactivity: Unlike this compound, NaHS is a simple inorganic salt that releases H₂S rapidly in aqueous environments. This limits its stability compared to organosulfur compounds with controlled release mechanisms .
- Safety : NaHS is highly corrosive and poses risks of pulmonary edema, skin burns, and spontaneous combustion in air .
4-Benzyl-1-phthalazinyl 4-Methylphenyl Sulfide
- Structure : This compound (C₂₂H₁₈N₂S) features a phthalazine core with a benzyl group and a methylphenyl sulfide substituent. Unlike this compound, it lacks free sulfhydryl (-SH) groups, reducing its redox activity .
- Applications : Such derivatives are typically explored in medicinal chemistry for their aromatic and sulfur-based interactions, though specific data on their biological or industrial roles are absent in the evidence .
Organosulfur Corrosion Inhibitors
- Function : Sulfide and hydrosulfide ions (HS⁻) adsorb onto metal surfaces, forming protective layers. Compounds with unsaturated bonds, phenyl radicals, or ester groups exhibit enhanced inhibition due to strong coordination with metals .
- Comparison : this compound’s dual -SH groups may improve adsorption compared to simpler inhibitors (e.g., NaHS). However, steric hindrance from the phthalazine ring could reduce efficiency compared to linear thiols .
Table 1: Key Properties of this compound and Analogues
| Property | This compound | Sodium Hydrosulfide (NaHS) | 4-Benzyl-1-phthalazinyl 4-Methylphenyl Sulfide |
|---|---|---|---|
| Structure | Phthalazine with -SH groups | Inorganic salt (NaHS) | Phthalazine with benzyl/methylphenyl sulfide |
| H₂S Release | Potential slow release | Rapid release in solution | None |
| Corrosion Inhibition | Likely high (dual -SH groups) | Moderate (HS⁻ ions) | Low (no free -SH) |
| Toxicity | Unknown (likely corrosive) | Severe (corrosive, H₂S gas) | Low (stable aromatic structure) |
| Applications | Hypothesized: drug delivery, corrosion | Biomedicine, industry | Medicinal chemistry research |
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